Cas no 1805615-18-2 (2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde
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- Inchi: 1S/C8H7F3N2O/c9-5-1-4(3-14)13-6(2-12)7(5)8(10)11/h1,3,8H,2,12H2
- InChI Key: IIQKACYBGCGIGC-UHFFFAOYSA-N
- SMILES: FC1C=C(C=O)N=C(CN)C=1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- XLogP3: 0.3
- Topological Polar Surface Area: 56
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029033639-250mg |
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805615-18-2 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029033639-500mg |
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805615-18-2 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029033639-1g |
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805615-18-2 | 95% | 1g |
$3,039.75 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde
Recent Advances in the Study of 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde (CAS: 1805615-18-2)
The compound 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde (CAS: 1805615-18-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a lead molecule in drug discovery.
Recent studies have highlighted the synthetic challenges and innovative approaches to producing 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel multi-step synthesis route that improved yield and purity, addressing previous limitations in scalability. The methodology involved a key fluorination step followed by a reductive amination, which was optimized to minimize byproducts.
In terms of biological activity, preliminary screening data from several research groups indicate that this compound shows promising inhibitory effects against specific kinase targets implicated in inflammatory diseases. Molecular docking studies suggest that the difluoromethyl and fluoropyridine moieties play crucial roles in target binding, with the aminomethyl group contributing to improved solubility and pharmacokinetic properties.
Notably, a collaborative study between academic and industry researchers published in ACS Chemical Biology in early 2024 reported the compound's potential as a covalent inhibitor of a previously undruggable target. The research team utilized cryo-EM and mass spectrometry to characterize the binding mechanism, revealing an unexpected interaction between the aldehyde group and a cysteine residue in the target protein's active site.
From a medicinal chemistry perspective, several derivatives of 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde have been synthesized and evaluated. Structure-activity relationship (SAR) studies indicate that modifications to the aminomethyl group significantly affect both potency and selectivity, while alterations to the difluoromethyl moiety tend to impact metabolic stability more profoundly.
The compound's potential applications extend beyond its immediate therapeutic prospects. Recent patent filings suggest its utility as a key intermediate in the synthesis of more complex pharmaceutical compounds, particularly in the development of next-generation kinase inhibitors. The unique combination of fluorine atoms and reactive functional groups makes it a versatile building block for medicinal chemistry.
Despite these promising developments, challenges remain in the further development of this compound. Issues such as in vivo stability and potential off-target effects require additional investigation. Current research efforts are focusing on prodrug strategies to address stability concerns while maintaining the compound's favorable pharmacological profile.
In conclusion, 2-(Aminomethyl)-3-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde represents an exciting area of research in chemical biology. Its unique structural features and demonstrated biological activity make it a compelling subject for further study, with potential applications ranging from drug discovery to chemical biology tool development. Continued research into this compound and its derivatives may yield important insights and therapeutic candidates in the coming years.
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